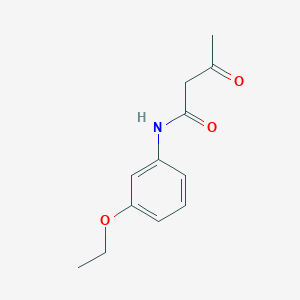

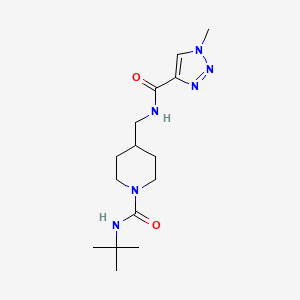

![molecular formula C22H19FN4OS B2995867 N-(1-(6-氟苯并[d]噻唑-2-基)-3-甲基-1H-吡唑-5-基)-5,6,7,8-四氢萘-2-甲酰胺 CAS No. 1170642-00-8](/img/structure/B2995867.png)

N-(1-(6-氟苯并[d]噻唑-2-基)-3-甲基-1H-吡唑-5-基)-5,6,7,8-四氢萘-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorobenzo[d]thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a tetrahydronaphthalene-2-carboxamide group .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions, where two molecules are joined together with the elimination of a small molecule . In some cases, the synthesis can involve a series of reactions, including condensation, substitution, and cyclization .Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the presence of various functional groups and the electronic properties of the molecule. For example, the presence of a fluorine atom can enhance the reactivity of the molecule due to its high electronegativity .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by their molecular structure. These properties can include melting point, solubility, and optical activity, among others .科学研究应用

抗菌和细胞毒活性

一项研究重点介绍了具有抗菌活性(特别是对金黄色葡萄球菌和枯草芽孢杆菌)的新型类似物的合成和评估,表明它们在开发新的抗菌剂中的潜力。这些化合物在哺乳动物细胞系中也表现出非细胞毒浓度,表明它们对于进一步的药理学研究是安全的 (Palkar 等人,2017)。

血栓素 A2 合成酶抑制

对萘环的 N-咪唑基衍生物的研究证明了它们作为血栓素 A2 合成酶抑制剂的有效性。该活性对于控制与血栓形成和其他心血管疾病相关的疾病非常重要,突出了潜在的治疗应用 (Cozzi 等人,1991)。

抗肺癌活性

评估了具有氟取代苯并[b]吡喃核心的化合物对肺癌细胞系的抗癌活性。这些发现表明该化合物在开发针对肺癌的新型化疗剂中发挥作用 (Hammam 等人,2005)。

抑瘤和抗氧化活性

一项研究合成了含有吡啶、硫代吡啶和吡唑并吡啶部分的新型四氢萘衍生物,显示出显着的抑瘤活性和比抗坏血酸更高的抗氧化活性。这些发现表明它们作为治疗癌症和控制氧化应激相关疾病的治疗剂的潜力 (Hamdy 等人,2013)。

作用机制

Target of Action

It’s known that benzothiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Biochemical Pathways

It’s known that benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase a2 .

Pharmacokinetics

Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Benzothiazole derivatives have been reported to have significant anti-inflammatory and analgesic activities .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the solvent environment .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4OS/c1-13-10-20(25-21(28)16-7-6-14-4-2-3-5-15(14)11-16)27(26-13)22-24-18-9-8-17(23)12-19(18)29-22/h6-12H,2-5H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALSNNRRJPACTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC3=C(CCCC3)C=C2)C4=NC5=C(S4)C=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-chloropyridine-3-carbonyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2995784.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2995785.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995786.png)

![(1R,3S)-1,2,2,3-Tetramethyl-N-[2-(prop-2-enoylamino)ethyl]cyclopentane-1-carboxamide](/img/structure/B2995794.png)

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide](/img/structure/B2995795.png)

![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic Acid](/img/structure/B2995797.png)

![Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2995799.png)

![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2995805.png)